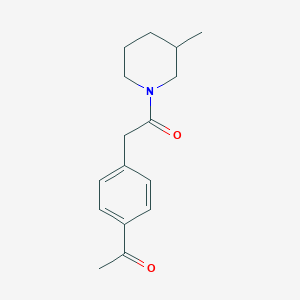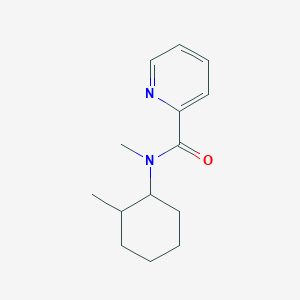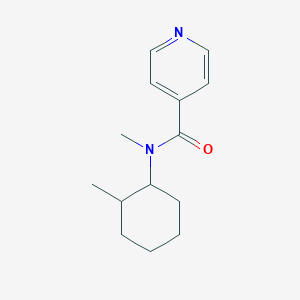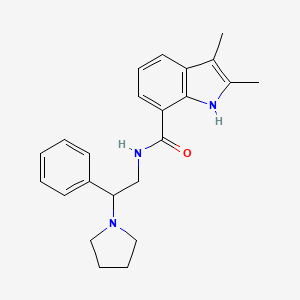
2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone, also known as Methylone, is a synthetic cathinone that belongs to the phenethylamine class of psychoactive substances. It is a designer drug that has been used as a recreational drug due to its stimulant and empathogenic effects. However,
Mécanisme D'action
2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the central nervous system, leading to increased energy, alertness, and euphoria. 2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone also has empathogenic effects, leading to increased feelings of empathy and emotional closeness.
Biochemical and Physiological Effects:
2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone has been found to have various biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and body temperature. It also affects the release of various hormones such as cortisol and prolactin. 2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone has been found to have neurotoxic effects on the brain, leading to decreased levels of serotonin and dopamine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone has been used in various lab experiments due to its psychoactive effects and mechanism of action. It has been used to study the effects of serotonin-norepinephrine-dopamine reuptake inhibitors on the brain. However, the use of 2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone in lab experiments is limited due to its hazardous nature and potential for abuse.
Orientations Futures
There are various future directions for the scientific research application of 2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone. One potential direction is the study of its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Another direction is the study of its long-term effects on the brain and the potential for neurotoxicity. Further research is needed to fully understand the effects of 2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone on the brain and the potential for its use in medicine.
Conclusion:
In conclusion, 2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone is a synthetic cathinone that has been used as a recreational drug due to its stimulant and empathogenic effects. However, it has also been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are advantages to its use in lab experiments, the potential for abuse and hazardous nature of the chemicals involved limits its use. Further research is needed to fully understand the effects of 2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone on the brain and its potential for use in medicine.
Méthodes De Synthèse
2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone can be synthesized through various methods, including the reaction of 4'-methylpropiophenone with methylamine or ethylamine. Another method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine or ethylamine. The synthesis of 2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone requires the use of specialized equipment and expertise due to the hazardous nature of the chemicals involved.
Applications De Recherche Scientifique
2-(4-Acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other psychoactive substances such as cocaine and amphetamines.
Propriétés
IUPAC Name |
2-(4-acetylphenyl)-1-(3-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-4-3-9-17(11-12)16(19)10-14-5-7-15(8-6-14)13(2)18/h5-8,12H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMXBOGNDMPJCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)





![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)
![[4-(4-Phenoxybenzoyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7495133.png)

![1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7495142.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495148.png)